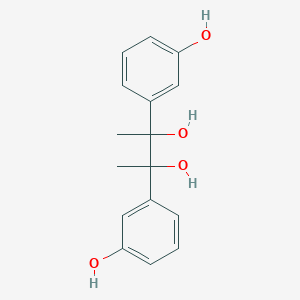
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol typically involves the reaction of appropriate phenolic compounds with butane-2,3-diol under controlled conditions. One common method is the condensation reaction between 3-hydroxybenzaldehyde and butane-2,3-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to alkoxy groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkoxy-substituted butane-2,3-diols.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-hydroxyphenyl)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediol: A simpler diol with similar backbone structure but lacking the hydroxyphenyl groups.
Bisphenol A: Contains two phenolic groups but with a different central structure.
Resorcinol: A dihydroxybenzene derivative with similar phenolic properties.
Uniqueness
2,3-Bis(3-hydroxyphenyl)butane-2,3-diol is unique due to its specific combination of hydroxyphenyl groups and butane-2,3-diol backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
89613-90-1 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2,3-bis(3-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c1-15(19,11-5-3-7-13(17)9-11)16(2,20)12-6-4-8-14(18)10-12/h3-10,17-20H,1-2H3 |
Clé InChI |
DBCMPCFTJQCPAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)O)(C(C)(C2=CC(=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


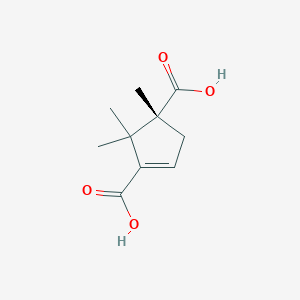
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
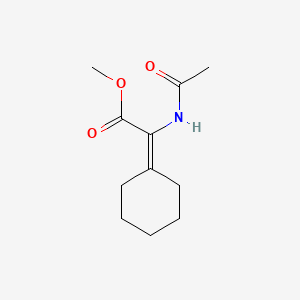
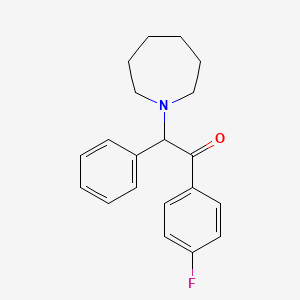
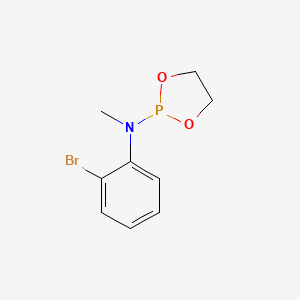

![({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene](/img/structure/B14401506.png)
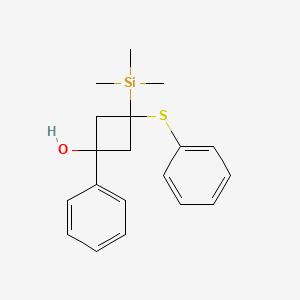
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
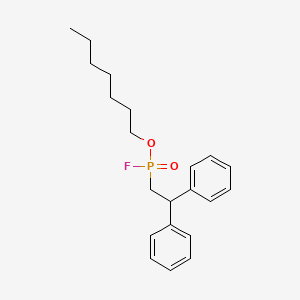
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
